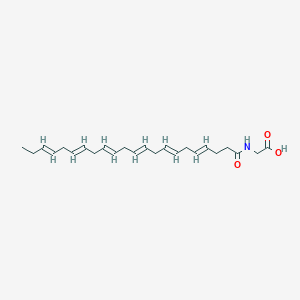
Docosahexaenoyl glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosahexaenoyl glycine is a bioactive lipid compound that belongs to the class of N-acyl amino acids. It is formed by the conjugation of docosahexaenoic acid, a long-chain polyunsaturated fatty acid, with glycine, an amino acid. This compound is known for its potential role in modulating various physiological functions, including pain perception and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosahexaenoyl glycine can be synthesized through the reaction of docosahexaenoic acid with glycine under specific conditions. The reaction typically involves the activation of the carboxyl group of docosahexaenoic acid, followed by its conjugation with the amino group of glycine. This process can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Docosahexaenoyl glycine undergoes various chemical reactions, including:
Oxidation: The double bonds in the docosahexaenoic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The carbonyl group in the glycine moiety can be reduced to form alcohol derivatives.
Substitution: The amino group in glycine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions to oxidize the double bonds.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products Formed:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
Docosahexaenoyl glycine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of N-acyl amino acids and their interactions with other biomolecules.
Biology: It plays a role in modulating cellular signaling pathways, particularly those involved in pain perception and inflammation.
Medicine: It has potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative diseases due to its ability to interact with specific receptors and ion channels.
Industry: It is used in the development of bioactive lipid formulations and as a component in nutraceuticals and dietary supplements
Mechanism of Action
Docosahexaenoyl glycine exerts its effects by interacting with specific molecular targets, including:
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel: It acts as an agonist of the TRPV1 channel, which is involved in pain perception and inflammation.
G-Protein Coupled Receptors (GPCRs): It can also interact with GPCRs, influencing various physiological processes such as metabolic homeostasis and cardiovascular activity.
Comparison with Similar Compounds
N-arachidonoyl glycine: Another N-acyl amino acid with similar bioactive properties.
N-oleoyl glycine: A compound with a similar structure but different fatty acid moiety.
N-palmitoyl glycine: A saturated fatty acid conjugate with glycine.
Uniqueness: Docosahexaenoyl glycine is unique due to its long-chain polyunsaturated fatty acid moiety, which imparts distinct physicochemical properties and biological activities. Its ability to modulate TRPV1 and GPCRs sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications .
Properties
IUPAC Name |
2-[[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWKSIFICEQGH-SFGLVEFQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride](/img/structure/B8100921.png)


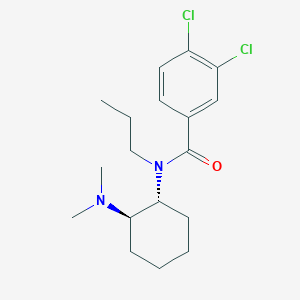
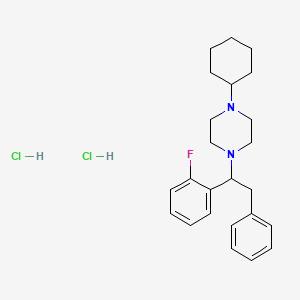

![(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B8100951.png)
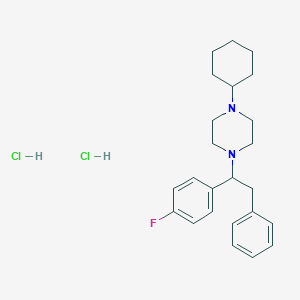
![1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester](/img/structure/B8100955.png)
![4-[2-(methylamino)propyl]phenol;sulfuric acid](/img/structure/B8100964.png)
![3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride](/img/structure/B8100969.png)
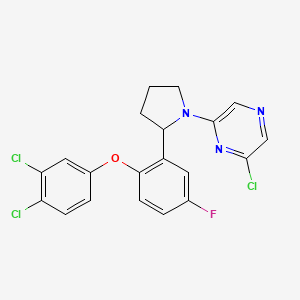
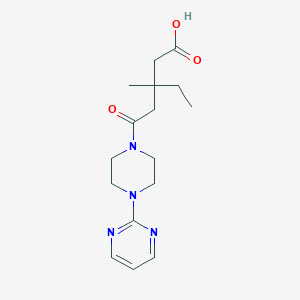
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-2-hydroxy-5,6-dimethoxy-1H-pyridin-4-one](/img/structure/B8100986.png)
